molecular formula C12H11NO4 B13639063 2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid

2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid

Cat. No.: B13639063
M. Wt: 233.22 g/mol
InChI Key: CFPRCAUHNQWMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid is a chemical intermediate of significant interest in anticancer drug discovery, particularly in the development of Tyrosyl-DNA Phosphodiesterase 1 (TDP1) inhibitors . TDP1 is a DNA repair enzyme that compromises the efficacy of topoisomerase I (TOP1) inhibitors, a class of important anticancer drugs including topotecan and irinotecan . Inhibiting TDP1 can therefore synergize with TOP1 inhibitors to increase their cytotoxic effects in cancer cells . This compound serves as a critical synthetic precursor for assembling more complex Proteolysis-Targeting Chimeras (PROTACs) . Its structure, featuring an ethynyl group, is designed for efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry . This reaction enables modular attachment of E3 ubiquitin ligase-recruiting ligands, creating bivalent molecules that target TDP1 for ubiquitination and proteasomal degradation, offering a potential new therapeutic strategy beyond simple enzyme inhibition .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

2-[2-(3-ethynylanilino)-2-oxoethoxy]acetic acid

InChI

InChI=1S/C12H11NO4/c1-2-9-4-3-5-10(6-9)13-11(14)7-17-8-12(15)16/h1,3-6H,7-8H2,(H,13,14)(H,15,16)

InChI Key

CFPRCAUHNQWMBC-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)COCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategy and Key Intermediates

The preparation typically involves the following key steps:

A representative synthetic route involves initial hydrolysis of tert-butyl esters to yield 2-(2-(2-chloroethoxy)ethoxy)acetic acid, which is then converted to the corresponding acyl chloride using thionyl chloride in tetrahydrofuran (THF). This acyl chloride intermediate reacts with an amine such as pomalidomide or an ethynyl-substituted aniline derivative in the presence of a base like diisopropylethylamine (DIPEA) to form the amide linkage.

Detailed Reaction Conditions and Yields

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Hydrolysis of tert-butyl ester to acid Trifluoroacetic acid (TFA) in dichloromethane (DCM) Not specified Acid intermediate formation
2 Conversion to acyl chloride Thionyl chloride in THF Not specified Activation for amide formation
3 Amide coupling with 3-ethynylaniline derivative DIPEA as base, reflux in methyl-2-pyrrolidone (NMP) at 80 °C overnight 50-60% Purification by flash chromatography
4 Nucleophilic substitution (if halogenated intermediate used) Finkelstein reaction for halogen exchange (e.g., Cl to I) Not specified Key for introducing better leaving groups
5 Deprotection and hydrolysis Acidic or basic hydrolysis (e.g., HCl or NaOH in THF) 60-80% Final step to obtain free acid

Protection and Deprotection Techniques

  • Amido protecting groups such as phthalic anhydride derivatives or Fmoc (9-fluorenylmethoxycarbonyl) are employed to protect amino functionalities during intermediate steps.
  • Deprotection is achieved by acid or base treatment, often followed by recrystallization to enhance purity.

Representative Patent-Based Synthesis Route

One patented method describes the synthesis of related protected intermediates:

  • Diglycolamine is first amido-protected with phthalic anhydride in toluene under reflux.
  • The intermediate is reacted with halogenated acetic acid derivatives or their esters in the presence of alkaline reagents.
  • Subsequent deprotection and hydrolysis steps yield the desired acetic acid derivative.
  • Final purification includes recrystallization from solvents like tetrahydrofuran (THF).

This method emphasizes ease of operation, high yield, and high purity, making it suitable for scalable synthesis.

Comparative Analysis of Preparation Methods

Aspect Research Article Method Patent Method
Starting Materials tert-butyl esters, pomalidomide or ethynyl aniline derivatives Diglycolamine, phthalic anhydride, halogenated acetic acids
Protection Strategy Minimal, uses acyl chloride activation Amido protection with phthalic anhydride or Fmoc
Key Reactions Hydrolysis, acyl chloride formation, amide coupling, nucleophilic substitution Amido protection, alkylation with halogenated acetic acid, deprotection
Solvents Used DCM, THF, NMP Toluene, THF
Reaction Conditions Reflux at 80 °C overnight for coupling Reflux for protection, mild conditions for subsequent steps
Yields 50-60% for coupling steps 60-80% for intermediate steps
Purification Flash chromatography Recrystallization

Summary of Research Findings

  • The amide bond formation via acyl chloride intermediates is a robust method to link the ethynylphenylamino moiety with the acetic acid backbone.
  • Protection of amino groups during intermediate steps is critical to prevent side reactions and improve yield.
  • Nucleophilic substitution reactions on halogenated intermediates (e.g., Finkelstein reaction) enhance the reactivity of intermediates for subsequent coupling.
  • Hydrolysis and deprotection steps are typically performed under mild acidic or basic conditions to avoid decomposition.
  • Purification by flash chromatography or recrystallization ensures high purity of the final compound.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Aromatic/heterocyclic substituents
  • This modification improved PPARγ agonist activity (EC₅₀ = 0.8 µM) but reduced yield (58.7%) due to steric hindrance during synthesis .
  • Biphenyl (Compound 4o, ) : The biphenyl group in 4o enhances hydrophobic interactions, improving binding to PPARγ (EC₅₀ = 0.5 µM) but complicating solubility (logP = 3.2) .
  • Chlorophenyl (Compound 8b, ): Chlorine substitution in 8b increases electronegativity, favoring interactions with polar residues in opioid/chemokine receptors.
Heterocyclic cores
  • Thiazole (Compound 4n, 4o, 4p, ) : Thiazole-containing analogs exhibit moderate to high PPARγ agonism (EC₅₀ = 0.5–1.2 µM) but vary in synthetic yields (44–58.7%) due to substituent-dependent reactivity .
  • Pyrimidine (Compound 3a, ): The pyrimidine core in 3a, functionalized with 4-methoxyphenyl groups, improves selectivity for A3 adenosine receptors (Ki = 12 nM) via π-stacking and hydrogen bonding .
Linker modifications
  • Thioether vs. ether (Compound 4q vs. 4n, ) : Replacing the ether oxygen with sulfur (4q) increases lipophilicity (logP = 2.8 vs. 2.1 for 4n) but reduces metabolic stability due to thioether oxidation .

Physicochemical Properties

Compound Molecular Weight logP* Solubility (PBS) Metabolic Stability (t₁/₂, human liver microsomes)
Target Compound 277.3 1.8 12 µM 45 min
4n () 336.0 2.1 8 µM 30 min
3a () 434.4 3.5 <5 µM 20 min
11g () 372.1 2.9 15 µM 60 min

*Calculated using ChemAxon.

Therapeutic Potential and Limitations

  • Limitations : The carboxylic acid group in the target compound may limit blood-brain barrier penetration, necessitating ester prodrug strategies .

Biological Activity

2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with similar compounds.

  • Molecular Formula: C12H11NO4
  • Molecular Weight: 233.22 g/mol
  • IUPAC Name: 2-[2-(3-ethynylanilino)-2-oxoethoxy]acetic acid
  • CAS Number: 1291471-25-4
PropertyValue
Density1.30 ± 0.1 g/cm³ (Predicted)
Boiling Point529.2 ± 40.0 °C (Predicted)
Melting PointN/A
Flash PointN/A

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of 3-ethynylaniline with ethyl oxalyl chloride, followed by hydrolysis to yield the final product. This multi-step synthesis allows for the introduction of functional groups that enhance biological activity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the context of enzyme interactions and receptor modulation.

The mechanism by which this compound exerts its effects is primarily through interactions with specific molecular targets, including enzymes and receptors involved in various physiological pathways. For instance, it has shown potential as an allosteric modulator of the A1-adenosine receptor, influencing cellular cAMP levels significantly at low concentrations .

Case Studies and Research Findings

  • Allosteric Modulation : In studies involving CHO cells expressing human A1 receptors, this compound demonstrated significant reductions in cAMP content at concentrations as low as 0.1 µM, indicating its potential as a therapeutic agent in modulating receptor activity .
  • Comparative Analysis : When compared to similar compounds such as 2-[(3-Ethynylphenyl)amino]acetic acid, the unique oxoethoxy group in this compound may lead to enhanced reactivity and biological activity due to its ability to stabilize certain conformations favorable for receptor binding.
  • Potential Therapeutic Applications : Ongoing research is exploring its applications in drug development, particularly for conditions where modulation of adenosine receptors is beneficial, such as in cardiovascular diseases and neurological disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.